TBAC hydrate acts as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as water and organic solvents. This allows for reactions that would otherwise be difficult or impossible to conduct. For instance, TBAC hydrate has been used in the synthesis of fullerenols and in Heck-type palladium-catalyzed vinylation of organic halides in water. [, ]
TBAC hydrate serves as a precursor or intermediate in the synthesis of various organic compounds. It can also be employed as a template for the preparation of porous materials. []
Recent studies suggest that TBAC hydrate possesses potential applications as a cool energy storage material due to its high latent heat capacity and favorable phase change properties. []
Tetrabutylammonium chloride hydrate is an organic compound with the chemical formula CHClN·xHO, where x represents the number of water molecules associated with the compound. It is categorized as a quaternary ammonium salt and is characterized by its four butyl groups attached to a nitrogen atom. This compound is typically encountered as a white crystalline solid and is soluble in polar solvents such as water and alcohols. Its molecular weight is approximately 277.92 g/mol .
Tetrabutylammonium chloride hydrate can be synthesized through several methods:
Tetrabutylammonium chloride hydrate has numerous applications across various fields:
Studies on tetrabutylammonium chloride hydrate's interactions focus on its role in modifying membrane properties and enhancing drug delivery systems. Its ability to permeabilize cell membranes makes it a candidate for drug formulation strategies aimed at improving bioavailability. Additionally, research into its interactions with various biomolecules suggests potential uses in targeting specific cellular pathways .
Tetrabutylammonium chloride hydrate shares similarities with other quaternary ammonium compounds, particularly those with varying alkyl chain lengths or functional groups. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tetrabutylammonium bromide | CHBrN | Bromide ion instead of chloride; different solubility properties |
Tetraethylammonium chloride | CHClN | Shorter ethyl chains; different physical properties |
Trimethylbenzylammonium chloride | CHClN | Contains aromatic ring; unique reactivity patterns |
Benzyltrimethylammonium chloride | CHClN | Benzyl group provides distinct biological activity |
Tetrabutylammonium chloride hydrate's longer butyl chains contribute to its unique solubility characteristics and phase transfer capabilities compared to these similar compounds .
The discovery of quaternary ammonium salts (QAS) as biologically active agents dates to the 1930s, when Gerhard Domagk identified their antimicrobial properties. Early derivatives, such as benzalkonium chloride, were primarily used as disinfectants and preservatives. However, the mid-20th century saw a paradigm shift as chemists recognized their potential in synthetic applications. The development of phase-transfer catalysis (PTC) in the 1970s marked a turning point, with QAS enabling reactions between immiscible aqueous and organic phases by shuttling ions across interfaces.
Structural diversification followed, yielding monomeric, dimeric (gemini), and polymeric QAS tailored for specific roles. For instance, tetramethylammonium hydroxide became a staple in semiconductor manufacturing, while tetrabutylammonium salts gained prominence in organic synthesis due to their robust catalytic activity. Tetrabutylammonium chloride hydrate, a hydrated form of [(C₄H₉)₄N]⁺Cl⁻, exemplifies this evolution. Its synthesis addressed the hygroscopic limitations of anhydrous tetrabutylammonium chloride, enhancing stability while retaining catalytic efficiency.
Table 1: Milestones in Quaternary Ammonium Salt Development
Period | Advancement | Key Compound | Application Domain |
---|---|---|---|
1930s | Antimicrobial properties identified | Benzalkonium chloride | Disinfectants |
1970s | Phase-transfer catalysis conceptualized | Tetrabutylammonium bromide | Organic synthesis |
2000s | Hydrated forms characterized | Tetrabutylammonium chloride hydrate | Electrochemistry, catalysis |
2020s | Mixed hydrate systems studied | TBAB + TBAC hydrates | Energy storage |
In phase-transfer catalysis, tetrabutylammonium chloride hydrate acts as a mediator, transferring anions from aqueous to organic phases. Its tetrabutylammonium cation forms lipophilic ion pairs with hydrophilic anions (e.g., Cl⁻, Br⁻), solubilizing them in organic solvents and enabling nucleophilic substitutions, eliminations, and oxidations. For example, in the alkylation of glycine imines, the hydrate facilitates enolate formation by deprotonating substrates in dichloromethane or toluene.
Comparative studies highlight its advantages over analogous salts. While tetrabutylammonium bromide (TBAB) is less hygroscopic, tetrabutylammonium chloride hydrate offers superior performance in mixed-solvent systems due to its stabilized hydration shell. Infrared spectroscopy and molecular dynamics simulations reveal that the hydrate’s water molecules enhance hydrogen bonding networks at interfaces, optimizing ion transport during catalysis.
Table 2: Catalytic Efficiency of Tetrabutylammonium Salts in Model Reactions
Electrochemical applications further underscore its versatility. In water electrolysis, tetrabutylammonium chloride hydrate modifies the electric double layer at electrode surfaces, accelerating hydrogen evolution by reorganizing interfacial water molecules. This contrasts with sodium cation-containing systems, where competitive hydration disrupts proton transport.
Structural studies of tetrabutylammonium chloride hydrate clathrates reveal three distinct hydration states, each with unique thermal properties. Differential scanning calorimetry shows dissociation enthalpies ranging from 193 to 215 J·g⁻¹, dependent on hydration number and mixed salt composition. These properties are exploited in energy storage systems, where clathrates serve as thermal buffers.
The interfacial behavior of tetrabutylammonium chloride hydrate at liquid-liquid boundaries represents a fundamental aspect of its catalytic mechanism, particularly in phase transfer catalytic processes [5]. The compound exhibits remarkable surface activity due to its amphiphilic nature, with the bulky tetrabutylammonium cation providing hydrophobic character while the chloride anion maintains hydrophilic properties [20]. Molecular dynamics simulations have revealed that tetrabutylammonium chloride readily adsorbs at oil-water interfaces, with the quaternary ammonium cation preferentially orienting toward the organic phase while maintaining electrostatic contact with the aqueous phase through the chloride anion [4].
The anion exchange process occurs through a well-defined mechanism wherein the chloride anion participates in dynamic equilibrium at the interface [5]. During phase transfer catalytic reactions, tetrabutylammonium chloride forms ion pairs with substrate anions at the liquid-liquid interface, facilitating their transport into the organic phase where reaction with organic electrophiles occurs [11]. This process generates tetrabutylammonium chloride as a product, which subsequently returns to the aqueous phase, completing the catalytic cycle [5].
Interfacial tension measurements have demonstrated that tetrabutylammonium salts significantly reduce surface tension at water-organic solvent interfaces [7]. The presence of tetrabutylammonium chloride in aqueous solutions results in interfacial tension values substantially lower than those observed with pure water systems [4]. This reduction in interfacial tension facilitates enhanced mass transfer between phases and promotes the formation of microemulsion-like structures that increase the effective interfacial area available for catalytic processes [11].
Table 1: Interfacial Properties of Tetrabutylammonium Chloride Systems
Property | Pure Water | Tetrabutylammonium Chloride Solution | Reference |
---|---|---|---|
Interfacial Tension (mN/m) | 72.0 | 23-27 | [7] |
Contact Angle (degrees) | 180 | 45-60 | [4] |
Surface Excess (mol/m²) | 0 | 2.1 × 10⁻⁶ | [7] |
Adsorption Energy (kJ/mol) | - | 28.4 | [20] |
The kinetics of anion exchange at interfaces follow second-order behavior with respect to both the tetrabutylammonium chloride concentration and the substrate anion concentration [13]. The rate-determining step involves the formation of the ion pair complex at the interface, with subsequent transport into the organic phase occurring rapidly [5]. Temperature studies have shown that the activation energy for anion exchange processes ranges from 15-25 kilojoules per mole, indicating a relatively facile process that can occur under mild reaction conditions [11].
The steric environment created by the tetrabutylammonium cation plays a crucial role in modulating reaction transition states during catalytic processes [8]. The bulky nature of the four butyl chains creates a sterically demanding environment that influences both the approach geometry of reactants and the stability of intermediate complexes [9]. Computational studies using density functional theory have revealed that the tetrabutylammonium cation can stabilize certain transition state geometries through non-classical hydrogen bonding interactions between the alkyl chains and substrate molecules [8].
Electronic effects arise from the delocalized positive charge on the quaternary nitrogen center, which creates an electrostatic field that can influence reaction pathways [10]. The tetrabutylammonium cation exhibits a dielectric decrement value of approximately 26 inverse molar, indicating its strong interaction with surrounding solvent molecules and its ability to modulate local electric fields [20]. This electrostatic environment can stabilize anionic transition states and intermediates, thereby lowering activation barriers for nucleophilic substitution reactions .
The synergistic interplay between steric and electronic effects becomes particularly evident in site-selective functionalization reactions [9]. In hydrogen atom transfer processes, the bulky tetrabutylammonium cation can shield certain reactive sites while simultaneously activating others through electrostatic stabilization [10]. This dual mode of action enables remarkable selectivity in complex molecular systems where multiple reactive sites are present [9].
Table 2: Transition State Energetics in Tetrabutylammonium Chloride-Catalyzed Reactions
Reaction Type | Activation Energy (kJ/mol) | Selectivity Ratio | Electronic Contribution (%) | Steric Contribution (%) |
---|---|---|---|---|
Nucleophilic Substitution | 45-55 | 15:1 | 65 | 35 |
Hydrogen Atom Transfer | 35-42 | 8:1 | 40 | 60 |
Cycloaddition | 52-68 | 12:1 | 55 | 45 |
Elimination | 38-48 | 6:1 | 70 | 30 |
Mechanistic studies have identified that the tetrabutylammonium cation can adopt different conformations depending on the reaction environment, with each conformation providing distinct steric and electronic influences [12]. In confined environments, such as near interfaces or in the presence of other bulky molecules, the butyl chains can undergo conformational changes that optimize catalyst-substrate interactions [26]. These conformational adaptations contribute to the remarkable versatility of tetrabutylammonium chloride as a catalyst across diverse reaction types [15].
The role of the chloride anion in transition state modulation should not be overlooked, as it can participate in hydrogen bonding networks that stabilize reaction intermediates [18]. The chloride anion's small size and high charge density enable it to form strong interactions with protic substrates, often serving as a hydrogen bond acceptor that facilitates proton transfer processes [6]. This dual functionality of both cation and anion components contributes to the overall catalytic efficiency of the tetrabutylammonium chloride system [8].
The hydration behavior of tetrabutylammonium chloride hydrate profoundly influences its catalytic performance in biphasic reaction systems [16]. The compound forms well-defined hydration shells around both the cationic and anionic components, with the tetrabutylammonium cation typically coordinating 4-6 water molecules in its primary hydration sphere and the chloride anion coordinating 6-8 water molecules [12]. These hydration shells create a dynamic microenvironment that affects substrate accessibility and reaction kinetics [17].
Molecular dynamics simulations have revealed that water molecules in the hydration shell of tetrabutylammonium chloride exhibit reduced mobility compared to bulk water, with diffusion coefficients approximately 40-60% of the bulk water value [6]. This structured water environment creates regions of enhanced local polarity that can stabilize charged intermediates and transition states [16]. The hydrogen bonding network within the hydration shell also provides pathways for proton transfer processes that are essential in many catalytic transformations [17].
The semi-clathrate hydrate structure formed by tetrabutylammonium chloride in aqueous solutions creates unique microenvironments that enhance catalytic activity [19]. In these structures, water molecules form cage-like arrangements that can encapsulate small guest molecules, effectively concentrating reactants in the vicinity of the catalytic center [21]. The hydration number, typically ranging from 26 to 38 water molecules per tetrabutylammonium chloride unit, depends on temperature and pressure conditions [28].
Table 3: Hydration Shell Characteristics of Tetrabutylammonium Chloride
Parameter | First Hydration Shell | Second Hydration Shell | Bulk Water |
---|---|---|---|
Coordination Number | 4-6 (TBA⁺), 6-8 (Cl⁻) | 12-16 | - |
Average Distance (Å) | 4.9 (TBA⁺), 2.6 (Cl⁻) | 6.5 | - |
Water Diffusion Coefficient (10⁻⁵ cm²/s) | 0.75 | 1.27 | 2.30 |
Residence Time (ps) | 45-60 | 15-25 | 2-5 |
The effect of hydration on catalytic activity becomes particularly pronounced in biphasic systems where water content can vary significantly [18]. Studies have shown that optimal catalytic performance occurs at specific hydration levels that balance substrate solubility with catalyst mobility [17]. At low hydration levels, the catalyst becomes less mobile and substrate access is restricted, while at very high hydration levels, the catalyst may become too dispersed to maintain effective concentrations at the reaction interface [16].
Temperature effects on hydration shell structure have been systematically investigated using vibrational spectroscopy [12]. The intermolecular hydrogen stretching modes of water molecules in tetrabutylammonium chloride hydrates appear at frequencies between those of liquid water and ice, indicating an intermediate degree of hydrogen bonding [12]. As temperature increases, the hydration shell becomes more dynamic, with faster water exchange rates that can enhance catalytic turnover frequencies [21].
The implementation of tetrabutylammonium chloride hydrate in palladium-catalyzed cross-coupling reactions represents a significant advancement in organometallic catalysis optimization. Research findings demonstrate that this quaternary ammonium salt functions as a multifaceted additive, substantially enhancing reaction efficiency through several distinct mechanisms [1] [2].
The optimization studies reveal that tetrabutylammonium chloride hydrate exhibits superior performance compared to conventional palladium catalyst systems. When employed alongside palladium acetate at 2.5 mole percent loading, the addition of tetrabutylammonium chloride achieves 92% yield within 5 hours at 90°C, representing a dramatic improvement over catalyst systems without quaternary ammonium additives, which typically yield only 46% under identical conditions [1]. The enhancement mechanism involves the formation of palladium nanoparticles stabilized by the tetrabutylammonium cation, preventing catalyst aggregation and deactivation [3].
Comparative analysis with other tetrabutylammonium salts demonstrates the specific advantages of the chloride variant. While tetrabutylammonium bromide achieves slightly higher yields of 95%, tetrabutylammonium chloride offers distinct benefits in terms of hygroscopic stability and ease of handling [1] [4]. The chloride anion participates in crucial halide exchange processes that facilitate oxidative addition steps in the catalytic cycle [5].
Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Palladium acetate/Tetrabutylammonium chloride | 2.5 | 90 | 92 | 5 |
Palladium acetate/Tetrabutylammonium bromide | 2.5 | 90 | 95 | 3 |
Palladium acetate alone | 2.5 | 90 | 46 | 20 |
Palladium acetate/Tetrabutylammonium fluoride | 2.5 | 90 | 72 | 8 |
Palladium acetate/Tetrabutylammonium iodide | 2.5 | 90 | 21 | 24 |
The activation of heteroaromatic carboxylates represents one of the most challenging aspects of palladium-catalyzed cross-coupling chemistry. Tetrabutylammonium chloride hydrate addresses these challenges through sophisticated activation mechanisms that overcome the inherent electron-deficiency and coordination limitations of heteroaromatic substrates [6] [7].
Mechanistic investigations reveal that tetrabutylammonium chloride functions as a phase transfer catalyst, facilitating the migration of heteroaromatic carboxylate anions from the aqueous phase into the organic reaction medium where palladium-catalyzed transformations occur [8]. This phase transfer mechanism is particularly crucial for electron-poor heteroaromatic systems that exhibit limited solubility in conventional organic solvents [9].
The activation process involves the formation of ion-paired complexes between tetrabutylammonium cations and heteroaromatic carboxylate anions. These complexes exhibit enhanced nucleophilicity and improved coordination properties toward palladium centers, facilitating the critical transmetalation step in cross-coupling reactions [10]. Research demonstrates that thiophene-2-carboxylic acid achieves 84% yield with complete C-2 selectivity under optimized conditions employing tetrabutylammonium chloride at 100°C [6].
The selectivity patterns observed in heteroaromatic carboxylate activation reflect the electronic and steric influences of the quaternary ammonium environment. Pyridine-4-carboxylic acid demonstrates exceptional reactivity, achieving 91% yield with exclusive C-4 selectivity, attributed to the favorable electronic interaction between the pyridine nitrogen and the tetrabutylammonium cation [7]. Indole-2-carboxylic acid exhibits moderate reactivity with 76% yield, reflecting the increased steric demands of the bicyclic system [7].
Substrate Type | Activation Method | Product Yield (%) | Selectivity | Reaction Conditions |
---|---|---|---|---|
Thiophene-2-carboxylic acid | Tetrabutylammonium chloride/Base | 84 | C-2 selective | 100°C, 12h |
Furan-3-carboxylic acid | Tetrabutylammonium chloride/Base | 78 | C-3 selective | 90°C, 8h |
Pyridine-4-carboxylic acid | Tetrabutylammonium chloride/Base | 91 | C-4 selective | 110°C, 6h |
Indole-2-carboxylic acid | Tetrabutylammonium chloride/Base | 76 | C-2 selective | 95°C, 10h |
Quinoline-3-carboxylic acid | Tetrabutylammonium chloride/Base | 82 | C-3 selective | 105°C, 8h |
The enhancement of aryl bromide reactivity through tetrabutylammonium chloride hydrate represents a critical advancement in expanding the substrate scope of palladium-catalyzed cross-coupling reactions. Aryl bromides traditionally exhibit lower reactivity compared to aryl iodides, necessitating more forcing conditions or specialized catalyst systems [11] [12].
Tetrabutylammonium chloride addresses these limitations through multiple enhancement mechanisms. The primary mechanism involves halide exchange processes where bromide ligands on palladium centers are replaced by more labile chloride ligands, facilitating subsequent oxidative addition steps [5]. This halide exchange occurs through equilibrium processes mediated by the excess chloride anions provided by the tetrabutylammonium chloride additive [5].
The enhancement effects are particularly pronounced for electron-rich aryl bromides, which typically exhibit sluggish reactivity in cross-coupling reactions. 4-Bromoanisole demonstrates a remarkable enhancement factor of 1.98, with yields increasing from 45% under standard conditions to 89% in the presence of tetrabutylammonium chloride [11]. The electron-donating methoxy group, which normally deactivates the aryl bromide toward oxidative addition, is effectively overcome by the enhanced reactivity provided by the quaternary ammonium additive [11].
Electron-poor aryl bromides exhibit even more dramatic enhancements. 4-Bromobenzonitrile achieves an enhancement factor of 2.26, with yields improving from 38% to 86% [11]. The nitrile substituent, which typically facilitates oxidative addition through electronic activation, benefits additionally from the improved catalyst turnover provided by tetrabutylammonium chloride [11].
Aryl Bromide | Standard Conditions Yield (%) | With Tetrabutylammonium chloride Yield (%) | Enhancement Factor | Reaction Time (h) |
---|---|---|---|---|
4-Bromoanisole | 45 | 89 | 1.98 | 4 |
4-Bromotoluene | 52 | 92 | 1.77 | 3 |
4-Bromobenzonitrile | 38 | 86 | 2.26 | 6 |
3-Bromopyridine | 41 | 84 | 2.05 | 5 |
2-Bromonaphthalene | 48 | 91 | 1.90 | 4 |
The application of tetrabutylammonium chloride hydrate in vinylation and arylation reaction engineering represents a sophisticated approach to controlling regioselectivity and reaction efficiency in palladium-catalyzed transformations. These reactions are fundamental to constructing carbon-carbon bonds in complex organic molecules, particularly in pharmaceutical and materials chemistry applications [13] [14].
Heck-type vinylation reactions demonstrate exceptional performance enhancement when conducted in the presence of tetrabutylammonium chloride hydrate. Styrene derivatives undergo vinylation with 93% yield and remarkable regioselectivity of 15:1, favoring the thermodynamically preferred β-substituted products [13]. The tetrabutylammonium chloride functions as both a phase transfer catalyst and a ligand modifier, influencing the coordination environment around the palladium center to favor specific regioisomeric outcomes [15].
The mechanism of regioselectivity control involves the formation of cationic palladium species in the presence of tetrabutylammonium chloride. These cationic complexes exhibit altered insertion preferences compared to neutral palladium species, leading to enhanced selectivity for specific regioisomers [13]. The bulky tetrabutylammonium cation creates a sterically demanding environment that favors less hindered transition states during alkene insertion [13].
Mizoroki-Heck reactions of alkyl acrylates benefit significantly from tetrabutylammonium chloride optimization. These substrates achieve 88% yield with 12:1 regioselectivity when 2.0 equivalents of tetrabutylammonium chloride are employed [14]. The ester functionality, which can coordinate to palladium and complicate the catalytic cycle, is effectively managed through the coordinating influence of the quaternary ammonium additive [14].
α-Arylation and β-arylation reactions of vinyl ethers and enamides demonstrate the versatility of tetrabutylammonium chloride in controlling reaction pathways. Vinyl ethers undergo α-arylation with 76% yield and 8:1 selectivity, while enamides achieve β-arylation with 84% yield and 10:1 selectivity [13]. The differential selectivity patterns reflect the distinct electronic properties of these substrate classes and their interaction with the tetrabutylammonium-modified palladium catalyst system [13].
Reaction Type | Substrate | Tetrabutylammonium chloride Loading (equiv) | Yield (%) | Selectivity Ratio |
---|---|---|---|---|
Heck Vinylation | Styrene derivatives | 1.5 | 93 | 15:1 |
Mizoroki-Heck | Alkyl acrylates | 2.0 | 88 | 12:1 |
α-Arylation | Vinyl ethers | 1.0 | 76 | 8:1 |
β-Arylation | Enamides | 1.5 | 84 | 10:1 |
Cross-coupling | Aryl halides | 1.2 | 91 | Not applicable |
The development of novel pathways for heterocyclic compound construction utilizing tetrabutylammonium chloride hydrate represents a frontier area in synthetic methodology development. Heterocyclic compounds constitute the structural foundation of numerous pharmaceuticals, agrochemicals, and advanced materials, making efficient synthetic access critically important [16] [17].
Tetrahydrofuran synthesis through palladium-catalyzed cyclization of homoallyl alcohols demonstrates exceptional efficiency when tetrabutylammonium chloride functions as a phase transfer catalyst. This methodology achieves 87% yield with high reaction efficiency, representing a significant improvement over conventional cyclization approaches [18]. The tetrabutylammonium chloride facilitates the formation of palladium alkoxide intermediates that undergo intramolecular carbopalladation to generate the five-membered ring system [18].
The construction of benzopyrans from phenolic precursors benefits from the activating properties of tetrabutylammonium chloride. These oxygen-containing heterocycles achieve 81% yield through a cascade process involving initial palladium-catalyzed arylation followed by intramolecular cyclization [17]. The moderate reaction efficiency reflects the challenging nature of forming six-membered rings through cyclization processes, but the yields represent substantial improvements over alternative methodologies [17].
Indole synthesis from aniline derivatives demonstrates the versatility of tetrabutylammonium chloride as a ligand modifier in heterocycle formation. The quaternary ammonium salt influences the coordination sphere of palladium, promoting selective cyclization pathways that lead to indole products with 79% yield [17]. The moderate reaction efficiency is attributed to competing side reactions inherent to aniline-based substrates [17].
Carbazole formation through palladium-catalyzed cyclization of biphenyl derivatives achieves high efficiency with 85% yield when tetrabutylammonium chloride serves as a base enhancer [17]. The quaternary ammonium salt facilitates deprotonation steps required for cyclization while simultaneously coordinating to palladium to maintain catalyst activity throughout the transformation [17].
Benzofuran synthesis represents another successful application, achieving 83% yield with high reaction efficiency. The tetrabutylammonium chloride functions as a coupling promoter, facilitating the critical carbon-oxygen bond formation that completes the heterocyclic framework [17]. These results demonstrate the broad applicability of tetrabutylammonium chloride across diverse heterocyclic targets [17].
Target Heterocycle | Starting Material | Tetrabutylammonium chloride Role | Yield (%) | Reaction Efficiency |
---|---|---|---|---|
Tetrahydrofurans | Homoallyl alcohols | Phase transfer catalyst | 87 | High |
Benzopyrans | Phenolic compounds | Activating agent | 81 | Moderate |
Indoles | Aniline derivatives | Ligand modifier | 79 | Moderate |
Carbazoles | Biphenyl derivatives | Base enhancer | 85 | High |
Benzofurans | Phenol derivatives | Coupling promoter | 83 | High |
The mechanistic foundations underlying these heterocyclic construction pathways involve sophisticated coordination chemistry between tetrabutylammonium chloride and palladium catalysts. The quaternary ammonium salt modulates the electronic properties of palladium centers, influencing the selectivity of elementary steps including oxidative addition, transmetalation, and reductive elimination [10]. These modifications enable access to heterocyclic frameworks that are challenging to construct through conventional synthetic approaches [10].
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